4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-7-9(2)13-11(12-8)14-10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKFQPCWZXJWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCSCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies and Chemical Transformations of 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
Elucidation of Established Synthetic Pathways for 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine
The synthesis of this compound can be strategically approached through the coupling of a 4,6-dimethylpyrimidine (B31164) core, functionalized at the 2-position, with thian-4-ol. The two primary established methods for such an etherification are the Williamson ether synthesis and the Mitsunobu reaction.
A common pathway involves the nucleophilic substitution of a halo-substituted pyrimidine (B1678525) with an alkoxide. Specifically, 2-chloro-4,6-dimethylpyrimidine (B132427) can be reacted with the sodium or potassium salt of thian-4-ol. This reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the SNAr (Nucleophilic Aromatic Substitution) mechanism.
Alternatively, the Mitsunobu reaction offers a powerful method for the synthesis of ethers from alcohols. organic-chemistry.orgnih.govmdpi.comresearchgate.net This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govmdpi.comresearchgate.net In this approach, 2-hydroxy-4,6-dimethylpyrimidine and thian-4-ol are reacted in the presence of the Mitsunobu reagents. This method is known for its mild reaction conditions and broad substrate scope. organic-chemistry.orgnih.govmdpi.comresearchgate.net
The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors: a suitably functionalized 4,6-dimethylpyrimidine and thian-4-ol.
The 4,6-dimethylpyrimidine core is typically synthesized via the condensation of acetylacetone (B45752) with a suitable amidine-containing compound. For instance, the reaction of acetylacetone with urea (B33335) in the presence of an acid catalyst can yield 2-hydroxy-4,6-dimethylpyrimidine. To obtain the halo-substituted precursor, 2-chloro-4,6-dimethylpyrimidine, the hydroxyl group of 2-hydroxy-4,6-dimethylpyrimidine can be replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Thian-4-ol, the other key precursor, can be synthesized through various established methods. One common approach is the reduction of thian-4-one. The synthesis of thian-4-one itself can be achieved via a [4+2] cycloaddition reaction. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the context of the Williamson ether synthesis, the choice of base, solvent, and temperature plays a significant role. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed to generate the alkoxide of thian-4-ol, ensuring complete deprotonation without competing side reactions. youtube.com The reaction temperature can be varied to control the reaction rate, with elevated temperatures often leading to shorter reaction times.
For the Mitsunobu reaction, precise stoichiometric control of the reagents is essential to minimize the formation of byproducts. The order of addition of the reagents can also influence the outcome of the reaction. Typically, the alcohol and the nucleophile are dissolved in a suitable solvent, followed by the addition of the phosphine and then the azodicarboxylate.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Pyrimidine Precursor | 2-Chloro-4,6-dimethylpyrimidine | 2-Hydroxy-4,6-dimethylpyrimidine |
| Thian Precursor | Thian-4-ol | Thian-4-ol |
| Key Reagents | NaH, KH | PPh₃, DEAD or DIAD |
| Solvent | DMF, THF | THF, Dichloromethane |
| Temperature | Room temperature to reflux | 0 °C to room temperature |
Development of Novel Synthetic Approaches to this compound
Beyond the classical methods, modern synthetic chemistry offers novel approaches that can provide improved efficiency, selectivity, and sustainability.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com Modern variations of this reaction utilize copper catalysts in conjunction with specific ligands to facilitate the coupling of aryl halides with alcohols under milder conditions than the traditional high-temperature requirements. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This approach could be applied to the synthesis of this compound by coupling 2-chloro-4,6-dimethylpyrimidine with thian-4-ol in the presence of a suitable copper catalyst system.
Palladium-catalyzed C-O cross-coupling reactions, while less common than their C-N and C-C counterparts, have also been developed and could potentially be adapted for this synthesis. These reactions often employ specialized phosphine ligands to promote the desired bond formation.
| Catalytic System | Catalyst | Ligand (Example) | Advantages |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Diamines | Lower cost of catalyst, milder conditions with modern ligands. |
| Palladium Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald or Hartwig phosphine ligands | High functional group tolerance, milder reaction conditions. |
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. kuey.netrasayanjournal.co.innih.govresearchgate.netpowertechjournal.com For the synthesis of this compound, several green approaches can be considered. The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.inpowertechjournal.com Solvent-free reaction conditions or the use of environmentally benign solvents, such as water or ionic liquids, can also be explored. kuey.netrasayanjournal.co.inresearchgate.net
Furthermore, the development of recyclable catalytic systems would enhance the sustainability of the synthesis. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, minimizing waste generation. researchgate.net
Derivatization and Scaffold Modification Strategies for this compound Analogs
The synthesis of analogs of this compound through derivatization and scaffold modification is a key strategy for exploring structure-activity relationships in drug discovery programs. Chemical derivatization is a widely used technique to modify the chemical structure of a compound to enhance its properties for analysis or to create new bioactive molecules. jfda-online.comnih.govsigmaaldrich.commdpi.com
The 4,6-dimethylpyrimidine scaffold offers several positions for modification. The methyl groups at the 4 and 6 positions can potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution. The pyrimidine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atoms can make this challenging.
Functionalization at the Pyrimidine Core of this compound
The pyrimidine ring is a versatile scaffold that allows for various chemical modifications. The C5 position of the 4,6-dimethylpyrimidine core is the most susceptible to electrophilic substitution, providing a key handle for introducing diverse functional groups.
One of the most common functionalizations of the pyrimidine ring is halogenation. Bromination or chlorination at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent such as chloroform (B151607) or acetonitrile. These halogenated derivatives serve as versatile intermediates for further transformations, including cross-coupling reactions.
For instance, a Suzuki coupling reaction of the 5-bromo derivative with various boronic acids can introduce aryl or heteroaryl substituents, significantly expanding the chemical diversity of the derivatives. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups at the C5 position.
Another important functionalization is nitration, which can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting 5-nitro derivative can be subsequently reduced to the 5-amino derivative. This amino group can then be engaged in a variety of reactions, such as diazotization followed by substitution, or acylation to form amides.
The introduction of a formyl group at the C5 position can be achieved through a Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide. The resulting aldehyde is a valuable precursor for the synthesis of various derivatives through reactions like Wittig olefination, reductive amination, or oxidation to a carboxylic acid.
Table 1: Examples of Functionalization Reactions at the Pyrimidine Core
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | NBS, CHCl₃ | 5-Bromo-4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | Electrophilic Halogenation |
| 5-Bromo-4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4,6-Dimethyl-5-phenyl-2-(thian-4-yloxy)pyrimidine | Suzuki Coupling |
| This compound | HNO₃, H₂SO₄ | 4,6-Dimethyl-5-nitro-2-(thian-4-yloxy)pyrimidine | Nitration |
| 5-Nitro-4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | Fe, HCl | 5-Amino-4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | Reduction |
| This compound | POCl₃, DMF | 5-Formyl-4,6-dimethyl-2-(thian-4-yloxy)pyrimidine | Vilsmeier-Haack Reaction |
Modifications of the Thian-4-yloxy Moiety in this compound
The thian-4-yloxy moiety offers another site for chemical modification, primarily at the sulfur atom. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can significantly alter the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity.
The selective oxidation of the thiane (B73995) sulfur to a sulfoxide can be achieved using mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide. The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to a mixture of diastereomers if another chiral center is present in the molecule.
Further oxidation to the corresponding sulfone can be accomplished using stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The sulfone group is a strong hydrogen bond acceptor and can significantly impact the biological activity and pharmacokinetic properties of the compound.
In addition to oxidation, the thiane ring itself can be a target for modification, although this is generally more challenging without cleaving the ether linkage. Functionalization of the thiane ring would likely require a multi-step synthesis starting from a pre-functionalized thiane derivative before its attachment to the pyrimidine core.
Table 2: Oxidation Reactions of the Thian-4-yloxy Moiety
| Starting Material | Reagent(s) | Product | Product Type |
| This compound | NaIO₄ | 4,6-Dimethyl-2-(thian-4-ylsulfinyl)pyrimidine | Sulfoxide |
| This compound | H₂O₂ (excess) | 4,6-Dimethyl-2-(thian-4-ylsulfonyl)pyrimidine | Sulfone |
| 4,6-Dimethyl-2-(thian-4-ylsulfinyl)pyrimidine | m-CPBA | 4,6-Dimethyl-2-(thian-4-ylsulfonyl)pyrimidine | Sulfone |
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure derivatives, which is often a requirement for therapeutic agents. In the context of this compound, stereoselectivity can be introduced in both the thiane ring and through the creation of new stereocenters on the pyrimidine core or its substituents.
As mentioned, the oxidation of the thiane sulfur to a sulfoxide creates a chiral center. The stereoselective synthesis of a single enantiomer of the sulfoxide can be challenging and may require the use of chiral oxidizing agents or enzymatic resolution.
If a substituent is introduced at the C5 position of the pyrimidine that contains a chiral center, diastereomers will be formed. The separation of these diastereomers can be achieved by chromatography on a chiral stationary phase. Alternatively, a stereoselective synthesis can be designed to favor the formation of one diastereomer over the other. For example, the use of a chiral auxiliary on a substituent at C5 could direct the stereochemical outcome of a subsequent reaction.
Furthermore, if the thiane ring itself is substituted, it can contain one or more chiral centers. The synthesis of enantiomerically pure substituted thianes often relies on asymmetric synthesis or the use of chiral starting materials. These chiral thiane building blocks can then be coupled to the 4,6-dimethyl-2-halopyrimidine to afford the desired stereochemically defined final product.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Application |
| Chiral Oxidation | Use of a chiral oxidizing agent to selectively form one enantiomer of the sulfoxide. | Synthesis of enantiopure 4,6-Dimethyl-2-(thian-4-ylsulfinyl)pyrimidine. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to a C5 substituent to direct the stereochemistry of a subsequent reaction. | Diastereoselective functionalization at the C5 position. |
| Chiral Building Blocks | Synthesis starting from an enantiomerically pure substituted thiane derivative. | Preparation of derivatives with defined stereochemistry in the thiane ring. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective introduction of a chiral substituent at the C5 position. |
Advanced Theoretical and Computational Investigations of 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
Quantum Chemical Calculations on 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict a molecule's geometry, energy, and electronic characteristics with high accuracy.
Electronic Structure Analysis of this compound
An electronic structure analysis would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to map the electron density distribution across the molecule. This would reveal the locations of electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity and intermolecular interactions. Key parameters that would be calculated include molecular orbital energies, atomic charges, and the electrostatic potential surface.
Frontier Molecular Orbital (FMO) Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its electron-accepting capabilities. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness.
A hypothetical data table for FMO analysis might look like this:
| Parameter | Calculated Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Ionization Potential | |
| Electron Affinity | |
| Hardness | |
| Softness | |
| Electronegativity | |
| Electrophilicity Index |
Note: The values in this table are placeholders as specific computational data for this compound is not available.
Conformational Analysis and Energetics of this compound
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve identifying the stable conformers and the energy barriers for rotation around the single bonds, particularly the C-O bond linking the pyrimidine (B1678525) and thian rings. Techniques such as potential energy surface (PES) scanning would be employed to locate energy minima and transition states.
A representative data table for conformational analysis could include:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-O-C-C) |
| Conformer A | 0.00 | |
| Conformer B | ||
| Transition State |
Note: The values in this table are illustrative and not based on actual calculations for the specified compound.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can model the motion of atoms and molecules, offering a deeper understanding of processes like solvation and self-assembly.
Solvation Effects on the Dynamics of this compound
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to study how solvent molecules, such as water or organic solvents, interact with this compound. This analysis would involve calculating properties like the radial distribution function (RDF) to understand the structuring of solvent molecules around the solute and the solvation free energy to quantify the energetics of solvation.
Intermolecular Interactions and Self-Assembly of this compound
MD simulations are also invaluable for investigating how molecules of this compound interact with each other. By simulating a system with multiple molecules, it is possible to observe and analyze non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to self-assembly into larger, ordered structures. The potential of mean force (PMF) can be calculated to quantify the strength of these intermolecular interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govdoi.org These models are instrumental in the rational design of new chemical entities by predicting the activity or properties of novel, un-synthesized molecules, thereby prioritizing experimental efforts. researchgate.net For a series of analogs of this compound, QSAR and QSPR models can provide valuable insights into the structural features that govern their biological efficacy and physical characteristics.
A typical QSAR/QSPR study involves the following key steps:
Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR) is compiled. This data set is then divided into a training set, used for model development, and a test set, used for external validation of the model's predictive power. nih.gov
Molecular Descriptor Calculation: For each molecule in the data set, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. nih.govmdpi.com
Model Development: Statistical methods are employed to build a mathematical equation that links the calculated descriptors (independent variables) to the observed activity or property (dependent variable). Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govnih.gov
Model Validation: The developed model is rigorously validated to assess its statistical significance, robustness, and predictive capability. researchgate.net This is often done using internal validation techniques like leave-one-out cross-validation and external validation with the test set. tandfonline.com
For this compound and its analogs, a QSAR study could be undertaken to explore their potential as, for example, kinase inhibitors. In such a study, the inhibitory concentration (IC50) values for a series of analogs against a specific kinase would be the biological activity. The goal would be to identify the key molecular features that contribute to higher potency.
Hypothetical QSAR Study Data for this compound Analogs
| Compound ID | R1-Substituent | R2-Substituent | Experimental pIC50 | Predicted pIC50 (MLR Model) |
| 1 | H | H | 6.5 | 6.4 |
| 2 | F | H | 7.1 | 7.2 |
| 3 | Cl | H | 7.5 | 7.4 |
| 4 | Br | H | 7.3 | 7.3 |
| 5 | H | CH3 | 6.8 | 6.7 |
| 6 | H | OCH3 | 6.9 | 6.9 |
| 7 | F | CH3 | 7.6 | 7.5 |
| 8 | Cl | OCH3 | 8.1 | 8.2 |
In this hypothetical scenario, the QSAR model might reveal that the presence of an electron-withdrawing substituent at the R1 position and an electron-donating group at the R2 position of the pyrimidine ring enhances the inhibitory activity.
Similarly, a QSPR study could be conducted to predict a key physicochemical property, such as the octanol-water partition coefficient (logP), which is crucial for understanding a compound's pharmacokinetic profile.
Hypothetical QSPR Study Data for this compound Analogs
| Compound ID | R1-Substituent | R2-Substituent | Experimental logP | Predicted logP (ANN Model) |
| 1 | H | H | 2.1 | 2.1 |
| 2 | F | H | 2.3 | 2.3 |
| 3 | Cl | H | 2.8 | 2.8 |
| 4 | Br | H | 3.0 | 3.0 |
| 5 | H | CH3 | 2.6 | 2.6 |
| 6 | H | OCH3 | 2.4 | 2.4 |
| 7 | F | CH3 | 2.8 | 2.8 |
| 8 | Cl | OCH3 | 3.1 | 3.1 |
Mechanistic Elucidation of Reactions Involving 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
Reaction Mechanism Studies for the Formation of 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The most probable synthetic route involves the reaction of a 2-substituted-4,6-dimethylpyrimidine with tetrahydrothiopyran-4-ol. The substituent at the 2-position of the pyrimidine (B1678525) ring must be a good leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group, to facilitate the reaction.
The mechanism proceeds as follows:
Activation of the Nucleophile: In the presence of a base, the hydroxyl group of tetrahydrothiopyran-4-ol is deprotonated to form the more nucleophilic alkoxide ion. The choice of base is crucial and can influence the reaction rate and yield. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Nucleophilic Attack: The resulting tetrahydrothiopyran-4-oxide anion acts as a potent nucleophile, attacking the electrophilic carbon atom at the 2-position of the 4,6-dimethylpyrimidine (B31164) ring. This attack occurs from the backside relative to the leaving group, leading to a transition state with a pentacoordinate carbon atom. youtube.com
Departure of the Leaving Group: Simultaneously or in a subsequent step, the leaving group departs, taking with it the bonding pair of electrons. The stability of the leaving group as an anion is a key driving force for the reaction. For instance, the chloride ion is an excellent leaving group.
This reaction is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism, particularly if the substrate is a 2-halopyrimidine. libretexts.org The rate of this reaction is dependent on the concentration of both the pyrimidine substrate and the nucleophile.
Alternatively, a related synthetic approach could involve the condensation of S-alkylisothiourea with a β-ketoester to form a 2-thio-4,6-dimethylpyrimidine, followed by oxidation and subsequent displacement of the resulting sulfonyl group by tetrahydrothiopyran-4-ol. nih.gov
Table 1: Key Factors Influencing the Formation of this compound
| Factor | Influence on Reaction Mechanism |
| Leaving Group | A better leaving group (e.g., Cl, Br, I, -SO2R) at the C2 position of the pyrimidine enhances the rate of nucleophilic substitution. |
| Base | A strong base increases the concentration of the alkoxide nucleophile, thereby increasing the reaction rate. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile. wikipedia.org |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions of this compound
The reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and the attached substituents.
Nucleophilic Reactions:
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the 2-, 4-, and 6-positions. In this compound, the 2-position is occupied by the thian-4-yloxy group. While this group is not as good a leaving group as a halide, nucleophilic substitution can still occur under forcing conditions, especially with strong nucleophiles.
The mechanism of such a substitution would likely follow a nucleophilic aromatic substitution (SNAr) pathway. This involves the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the tetrahydrothiopyran-4-oxide leaving group restores the aromaticity of the pyrimidine ring.
Electrophilic Reactions:
The electron-deficient nature of the pyrimidine ring generally makes it unreactive towards electrophilic attack. However, the electron-donating nature of the methyl groups at the 4- and 6-positions, and to a lesser extent the oxygen atom of the thian-4-yloxy group, can increase the electron density of the ring to some degree.
Electrophilic attack, if it were to occur, would be most likely at the 5-position, which is the most electron-rich carbon atom in the pyrimidine ring. The mechanism would involve the attack of an electrophile on the C5 carbon, leading to the formation of a cationic intermediate (a sigma complex or arenium ion) which is resonance-stabilized. Deprotonation at the 5-position would then restore the aromaticity of the ring.
Photochemical Pathways and Transformations of this compound
Analogously, the photochemical pathways for this compound could involve:
Heterolytic Cleavage: Upon absorption of UV light, the molecule can be excited to a singlet state. In this state, the C2-O bond of the thian-4-yloxy group could undergo heterolytic cleavage, leading to the formation of a pyrimidinyl cation and a tetrahydrothiopyran-4-oxide anion. The pyrimidinyl cation could then react with solvent molecules or other nucleophiles present in the reaction medium.
Homolytic Cleavage: Intersystem crossing from the excited singlet state to a triplet state can occur. From the triplet state, homolytic cleavage of the C2-O bond is possible, generating a pyrimidinyl radical and a tetrahydrothiopyran-4-oxy radical. These radical species can then undergo a variety of reactions, such as hydrogen abstraction, dimerization, or reaction with other molecules.
The specific pathway followed would depend on factors such as the wavelength of irradiation and the nature of the solvent.
Thermal Degradation and Stability Mechanisms of this compound
The thermal stability of this compound is determined by the strength of its covalent bonds. Thermal degradation would involve the cleavage of the weakest bonds in the molecule at elevated temperatures.
Potential thermal degradation mechanisms include:
Cleavage of the C-O Ether Bond: The bond between the pyrimidine ring and the oxygen atom of the thian-4-yloxy group is likely one of the weaker bonds in the molecule. Thermal cleavage of this bond could occur via a homolytic mechanism, leading to the formation of pyrimidinyl and thian-4-oxy radicals. These radicals would then initiate a cascade of further decomposition reactions.
Decomposition of the Thian Ring: The tetrahydrothiopyran (B43164) ring may also undergo thermal decomposition. This could involve ring-opening reactions or the elimination of smaller molecules.
Degradation of the Pyrimidine Ring: At very high temperatures, the pyrimidine ring itself will decompose. The degradation of pyrimidines is a complex process that can lead to the formation of various smaller nitrogen-containing compounds and hydrocarbons. creative-proteomics.comnih.gov
Studies on the thermal analysis of other pyrimidine derivatives have shown that decomposition is often a multi-step process, with the stability being influenced by the nature of the substituents on the pyrimidine ring. researchgate.net
Exploration of Biological Activities and Molecular Interactions of 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
In Vitro Assay Methodologies for Activity Profiling of 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine
To elucidate the potential biological activities of this compound, a systematic approach employing a variety of in vitro assays would be necessary. This would involve both cell-free and cell-based screening methods to identify any potential interactions with biological macromolecules and to observe its effects on cellular phenotypes.
Cell-Free Enzymatic Assays for Target Interaction
Should initial screening suggest a potential interaction with specific enzymes, cell-free enzymatic assays would be a crucial next step. These assays allow for the direct measurement of the compound's effect on an isolated enzyme's activity without the complexity of a cellular environment. For instance, if the compound were hypothesized to be a kinase inhibitor, in vitro kinase assays using purified enzymes would be performed to determine its inhibitory concentration (IC50) against a panel of kinases. nih.gov
Cell-Based Phenotypic Screening Approaches
Cell-based phenotypic screening is a powerful tool to discover the biological effects of a compound in a more physiologically relevant context. nih.gov This approach would involve treating various cell lines (e.g., cancer cell lines, microbial cultures) with this compound and monitoring for specific phenotypic changes, such as inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity. nih.govmdpi.com High-content screening platforms could be utilized to simultaneously assess multiple cellular parameters.
Identification and Characterization of Molecular Targets for this compound
Once a biological activity is confirmed through screening, the next critical phase would be to identify and characterize the specific molecular target(s) of this compound.
Receptor Binding Studies and Affinity Determination
If the compound is suspected to interact with a specific receptor, radioligand binding assays would be employed to determine its binding affinity (Ki). These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of its binding potency. acs.org For example, if the compound were being investigated as an endothelin receptor antagonist, binding assays using cell membranes expressing these receptors would be conducted. acs.org
Enzyme Inhibition Kinetics and Mechanistic Modes
For compounds that demonstrate enzymatic inhibition, detailed kinetic studies would be necessary to understand the mechanism of action. These studies would determine whether the inhibition is competitive, non-competitive, or uncompetitive, and would provide key parameters such as the inhibition constant (Ki). This information is vital for understanding how the compound interacts with its target enzyme and for guiding further optimization. nih.gov
Protein-Ligand Interaction Analysis via Biophysical Techniques
To gain a deeper understanding of the molecular interactions between this compound and its putative protein target, various biophysical techniques could be employed. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide atomic-level details of the binding mode. Other methods like isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of the binding event.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
No publicly available data exists on the structure-activity relationship studies of this compound analogs.
Impact of Pyrimidine (B1678525) Core Substitutions on Biological Activity
There is no specific information available regarding the impact of substitutions on the pyrimidine core of this compound on its biological activity.
Influence of Thian-4-yloxy Moiety Variations on Molecular Interactions
There is no specific information available concerning the influence of variations in the thian-4-yloxy moiety of this compound on its molecular interactions.
Mechanistic Insights into Cellular Processes Modulated by this compound
No data from cellular studies on this compound has been found in the public domain.
Cellular Uptake and Subcellular Distribution Studies
There are no available studies on the cellular uptake or subcellular distribution of this compound.
Modulation of Key Signaling Pathways
There is no research available detailing the modulation of any key signaling pathways by this compound.
Advanced Spectroscopic and Chromatographic Characterization of 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise bonding framework of 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the proton and carbon environments, advanced two-dimensional (2D) techniques are necessary for complete and unambiguous assignments.
A suite of 2D NMR experiments is employed to map out the intricate network of covalent bonds and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity within the thian ring by showing correlations between the axial and equatorial protons on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would definitively link each proton signal of the pyrimidine (B1678525) and thian rings to its corresponding carbon atom, providing a clear carbon skeleton map.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations between the protons of the methyl groups and the C4 and C6 carbons of the pyrimidine ring, as well as between the H4 proton of the thian ring and the C2 carbon of the pyrimidine ring through the ether linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In the context of this compound, NOESY could help to establish the relative orientation of the thian and pyrimidine rings.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H through-bond correlations | Establishes proton connectivity within the thian ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Connects the pyrimidine and thian moieties. |
| NOESY | ¹H-¹H through-space correlations | Determines the spatial arrangement and conformation. |
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Although no specific polymorphic studies on this compound have been reported, ssNMR would be the technique of choice to investigate this phenomenon. By analyzing the differences in chemical shifts and relaxation times in the solid state, one could identify and characterize different polymorphic forms if they exist.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂OS. The precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.
| Technique | Information Obtained | Expected Result for C₁₁H₁₆N₂OS |
| HRMS | Exact molecular weight and elemental formula | A measured mass corresponding to the calculated exact mass of 224.0983. |
Tandem mass spectrometry (MS/MS) is a crucial technique for identifying metabolites and degradation products in complex mixtures. In an in vitro setting, such as incubation with liver microsomes, this compound could undergo various metabolic transformations. MS/MS analysis involves selecting the precursor ion (the parent compound or a metabolite) and subjecting it to fragmentation to produce a characteristic pattern of product ions. By comparing the fragmentation patterns of potential metabolites to that of the parent compound, metabolic modifications such as hydroxylation, oxidation, or demethylation could be identified. While specific metabolite identification for this compound is not documented in the available literature, common metabolic pathways for similar structures could be investigated using this technique. nih.govnih.gov
Broader Research Applications and Unexplored Avenues for 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine
Potential in Material Science and Polymer Chemistry
The incorporation of heterocyclic compounds into polymers can impart unique properties, enhancing durability, thermal stability, and functionality. For instance, the related compound 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is noted for its utility in polymers and coatings, where it can improve resistance to environmental factors. chemimpex.com This suggests a potential avenue for 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine.
The pyrimidine (B1678525) core, with its nitrogen atoms, can offer sites for hydrogen bonding and coordination, potentially influencing polymer chain interactions and morphology. The thian-4-yloxy substituent introduces a flexible, sulfur-containing aliphatic ring. This group could enhance the solubility of the molecule in organic solvents used for polymer processing and potentially act as a plasticizer or a flexibilizing agent within a polymer backbone. Furthermore, the thioether linkage is known for its thermal stability and resistance to degradation, which could be advantageous in developing robust materials.
Future research could explore the synthesis of monomers derived from this compound for copolymerization with conventional monomers. The resulting polymers could be investigated for applications in specialty coatings, advanced composites, or as functional materials with unique optical or electronic properties.
Applications in Catalysis and Ligand Design
The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The two nitrogen atoms of the pyrimidine ring, the ether oxygen, and the thioether sulfur atom are all potential donor sites for coordination with metal ions. This polydentate character makes it a candidate for designing novel ligands for a variety of metal catalysts.
The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts. Pyrimidine derivatives have been successfully used to create catalysts for various organic transformations. mdpi.com For example, a tin(IV) complex involving 4,6-dimethyl-pyrimidine-2-thiolate has been synthesized and characterized, demonstrating the ability of this pyrimidine core to coordinate with metals. nih.gov
The specific geometry and electronic properties of metal complexes formed with this compound would depend on the coordination mode of the ligand and the nature of the metal center. These complexes could be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms could allow for selective coordination with different types of metal ions, making it a versatile scaffold in ligand design.
| Potential Coordination Site | Atom Type | Potential Metal Ion Interactions |
|---|---|---|
| Pyrimidine Nitrogen (N1) | Hard Base | Transition metals, Lanthanides |
| Pyrimidine Nitrogen (N3) | Hard Base | Transition metals, Lanthanides |
| Ether Oxygen | Hard Base | Alkali metals, Alkaline earth metals, Lanthanides |
| Thioether Sulfur | Soft Base | Late transition metals (e.g., Pd, Pt, Au) |
Role in Agrochemical Research and Development
The field of agrochemicals has seen significant contributions from pyrimidine-based compounds, which are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govgsconlinepress.com Several commercial pesticides are built upon the pyrimidine scaffold. nih.gov
Analogs such as 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine serve as key intermediates in the synthesis of herbicides. chemimpex.com Specifically, compounds with a 4,6-disubstituted pyrimidin-2-yl group, such as sulfometuron-methyl (B1682517) (which has a 4,6-dimethylpyrimidin-2-yl group), are known to have high biological activity. nih.gov These herbicides often function by inhibiting essential enzymes in the target weeds, like acetolactate synthase (ALS). asianpubs.org
Given this precedent, this compound represents a promising lead structure for the development of new agrochemicals. The lipophilicity and conformational flexibility introduced by the thian-4-yloxy group could influence its uptake and transport in plants, as well as its interaction with target enzymes. Researchers could synthesize and screen this compound and its derivatives for activity against a panel of common agricultural pests, weeds, and fungal pathogens. Structure-activity relationship (SAR) studies could then guide the optimization of the molecule to enhance potency and selectivity while minimizing environmental impact. nih.gov
| Related Pyrimidine Compound | Agrochemical Application | Mode of Action (if known) | Reference |
|---|---|---|---|
| Azoxystrobin | Fungicide | Quinone outside inhibitor (QoI) | nih.gov |
| Cyprodinil | Fungicide | Anilinopyrimidine class | nih.gov |
| Pyrimethanil | Fungicide | Anilinopyrimidine class | nih.gov |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Herbicide Intermediate | Precursor to ALS inhibitors | nih.govasianpubs.org |
| Sulfometuron-methyl | Herbicide | Acetolactate synthase (ALS) inhibitor | nih.gov |
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function in a biological system. chemicalprobes.org The diverse biological activities reported for pyrimidine derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, make them an attractive scaffold for the development of such probes. wjarr.comresearchgate.netnih.gov
The development of this compound as a chemical probe would begin with screening for biological activity. Given that tetrahydropyrimidine (B8763341) derivatives have been investigated as muscarinic receptor agonists for potential use in treating Alzheimer's disease, this could be one area of exploration. nih.gov If a specific biological activity is identified, the molecule could be further modified to enhance its potency and selectivity.
For use as a probe, the molecule might be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to allow for visualization and isolation of the biological target. Alternatively, a photoreactive group could be introduced to enable covalent labeling of the target protein upon photoactivation. Such probes derived from this compound could be invaluable tools for dissecting complex biological pathways and identifying new therapeutic targets.
Future Directions and Persistent Challenges in 4,6 Dimethyl 2 Thian 4 Yloxy Pyrimidine Research
Identification of Unexplored Synthetic Routes and Methodological Innovations
The synthesis of 2-alkoxy- or 2-(heterocyclyloxy)pyrimidines is well-established, yet opportunities for innovation persist, particularly in improving efficiency, scalability, and environmental impact. The classical synthesis would likely involve the nucleophilic substitution of a suitable leaving group at the C2 position of the 4,6-dimethylpyrimidine (B31164) core with thian-4-ol.
Conventional methods often start with 2-mercapto- or 2-chloropyrimidines. For instance, a common route involves the S-methylation of 4,6-dimethylpyrimidine-2-thiol (B7761162) followed by oxidation to a methylsulfonyl group, which is a highly effective leaving group for nucleophilic substitution by an alcohol. However, these multi-step sequences can be inefficient and may use harsh reagents.
Future synthetic explorations could focus on more direct and innovative C-O coupling methodologies. Palladium-catalyzed cross-coupling reactions, which have been successfully used for the synthesis of bispyrimidine thioethers and diaryl ethers, represent a promising, yet largely unexplored, avenue for this specific class of compounds. lookchem.comresearchgate.net These methods could offer milder reaction conditions and broader functional group tolerance.
Furthermore, emerging synthetic technologies could be applied. Ultrasound-assisted synthesis, for example, has been shown to decrease reaction times and increase yields for various pyrimidine (B1678525) derivatives. nih.gov Flow chemistry could provide a scalable, safe, and efficient platform for the synthesis of 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine, allowing for precise control over reaction parameters and minimizing hazardous waste.
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Precursor | Reagents/Catalyst | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Classical SNAr | 2-Chloro-4,6-dimethylpyrimidine (B132427) | Thian-4-ol, Strong Base (e.g., NaH) | Well-established, readily available precursors | Harsh conditions, limited substrate scope |
| Oxidative Dehydrosulfuration | 4,6-Dimethylpyrimidine-2(1H)-thione | Thian-4-ol, Copper Catalyst, Oxidant | Direct C-O bond formation from thiourea (B124793) precursor | Catalyst loading, oxidant sensitivity researchgate.net |
| Palladium-Catalyzed C-O Coupling | 2-Bromo-4,6-dimethylpyrimidine | Thian-4-ol, Pd Catalyst (e.g., Pd(PPh3)4), Base | Mild conditions, high functional group tolerance lookchem.com | Catalyst cost, ligand optimization, potential for catalyst inhibition by sulfur |
| Ultrasound-Assisted Synthesis | Various | Standard reagents | Reduced reaction times, increased yields nih.gov | Scalability, specialized equipment |
Integration of Emerging Computational Paradigms
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-synthesize-test cycle. researchgate.net For a novel compound like this compound, computational paradigms can guide its entire research trajectory.
Molecular Docking and Virtual Screening: In the absence of a known biological target, the compound can be virtually screened against libraries of protein structures, particularly those known to be modulated by other pyrimidine derivatives, such as kinases, metabolic enzymes, and viral polymerases. gsconlinepress.com Docking studies can predict potential binding modes and affinities, helping to prioritize targets for subsequent experimental validation.
Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is identified, QSAR models can be developed. By synthesizing and testing a small library of analogues with variations in the pyrimidine or thian rings, a mathematical model can be built to correlate specific structural features with biological activity. This allows for the rational design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with a target protein over time. This is particularly relevant for understanding the conformational flexibility of the thian ring and how its different chair or boat conformations might influence binding affinity and selectivity.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Molecular Docking | What are the potential biological targets? | A ranked list of proteins (e.g., kinases, enzymes) with predicted binding affinities and poses. |
| QSAR | How do structural modifications affect potency? | A predictive model to guide the design of more active analogues. |
| MD Simulations | How stable is the compound-target complex? What is the role of conformational flexibility? | Insight into binding stability, key intermolecular interactions, and the energetic contributions of the thian ring's conformation. |
| ADMET Profiling | What are the potential pharmacokinetic liabilities? | Predictions of solubility, permeability, metabolic stability, and potential toxicities. |
Discovery of Novel Biological Targets and Mechanistic Understandings (Pre-clinical Focus)
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs with diverse biological activities. wjarr.com Derivatives are known to act as anticancer, antiviral, and antimicrobial agents, often by inhibiting key enzymes. gsconlinepress.com The research on this compound should begin with broad, unbiased screening to discover its biological function.
Target Identification: A primary future direction is to identify the specific biological target(s) of the compound. This can be approached through several preclinical strategies:
Phenotypic Screening: Testing the compound in various cell-based assays (e.g., cancer cell proliferation, antiviral replication, or antibacterial growth assays) can reveal a biological effect without prior knowledge of the target.
Enzymatic Screening: Based on the activities of related pyrimidines, the compound could be tested against panels of specific enzymes. Kinases are a particularly important class, with many approved drugs based on a 2-aminopyrimidine (B69317) scaffold. nih.gov Other relevant targets include metabolic enzymes like dihydrofolate reductase or dihydroorotate (B8406146) dehydrogenase (DHODH). wjarr.comjci.org
Target Deconvolution: If a phenotypic effect is observed, techniques such as chemical proteomics or genetic screening (e.g., CRISPR-Cas9 screens) can be employed to identify the specific protein target responsible for the compound's activity.
Mechanistic Studies: Once a target is identified, preclinical studies are necessary to understand the mechanism of action. For an enzyme inhibitor, this would involve detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov In a cellular context, researchers would investigate downstream signaling pathways affected by the compound's interaction with its target to confirm its on-target effects and explore potential off-target activities. For example, if the compound inhibits a specific kinase, studies would verify the reduced phosphorylation of that kinase's known substrates.
Table 3: Potential Biological Targets for Screening Based on Pyrimidine Scaffolds
| Target Class | Specific Examples | Rationale / Known Pyrimidine Inhibitors |
|---|---|---|
| Protein Kinases | VEGFR-2, MK2, EPHA2, CDK2 | A vast number of kinase inhibitors are based on the pyrimidine core. nih.govnih.govnih.govorganic-chemistry.org |
| Metabolic Enzymes | DHODH, Xanthine Oxidase, Aldose Reductase | Pyrimidine analogues are crucial in nucleotide metabolism and have been developed as inhibitors. jci.orgnih.govnih.gov |
| Epigenetic Targets | Histone Demethylases (e.g., JMJD3) | Pyrimidine derivatives have been identified as inhibitors of epigenetic modifiers. |
| Infectious Disease Targets | Viral Polymerases, Dihydrofolate Reductase (parasitic) | Pyrimethamine is a classic antimalarial; various nucleoside analogues are antiviral. gsconlinepress.comwjarr.com |
Addressing Challenges in the Optimization of this compound for Specific Applications
Assuming a promising biological activity is discovered, the initial hit compound will almost certainly require optimization to become a viable preclinical candidate. This process involves addressing persistent challenges common in medicinal chemistry.
Potency and Selectivity: The initial potency may be insufficient for therapeutic application. A systematic structure-activity relationship (SAR) study would be required, exploring modifications at each position. For instance, replacing the 4,6-dimethyl groups with other alkyl or aryl groups, or modifying the thian ring (e.g., oxidation of the sulfur to a sulfoxide (B87167) or sulfone, or replacement with other heterocycles) could modulate potency. mdpi.com A major challenge is achieving selectivity, especially if the target is a member of a large protein family like kinases. High-resolution structural information, such as an X-ray co-crystal structure of the compound bound to its target, is invaluable for guiding structure-based design to enhance selectivity and potency. nih.gov
Pharmacokinetics and ADMET Properties: A potent compound is of little use if it has poor drug-like properties. Key challenges include:
Solubility: The relatively lipophilic nature of the compound may lead to poor aqueous solubility, hindering formulation and absorption. Introducing polar functional groups can mitigate this.
Metabolic Stability: The thian sulfur atom and the benzylic methyl groups are potential sites for metabolic oxidation by cytochrome P450 enzymes. Strategies to block or reduce metabolism at these sites, such as replacing hydrogen atoms with fluorine, may be necessary.
Permeability and Efflux: The ability of the compound to cross cell membranes and avoid being pumped out by efflux transporters is crucial for efficacy. These properties must be carefully balanced with solubility.
Table 4: Potential Optimization Strategies and Challenges
| Challenge | Potential Liability of Core Structure | Optimization Strategy |
|---|---|---|
| Low Potency | Suboptimal fit in target's binding pocket | SAR exploration: Modify pyrimidine substituents; alter or replace the thian ring. |
| Poor Selectivity | Binding to off-target proteins with similar active sites | Structure-based design to exploit subtle differences between on- and off-targets. |
| Metabolic Instability | Oxidation of thian sulfur or methyl groups | Introduce electron-withdrawing groups; replace metabolically labile positions (e.g., CH3 to CF3). |
| Low Solubility | High lipophilicity | Introduce polar groups (e.g., hydroxyl, amine) on the thian ring or replace a methyl group. |
Q & A
Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine, and how can reaction efficiency be optimized?
Answer: A common synthetic approach involves nucleophilic substitution reactions. For example, 4,6-dimethylpyrimidin-2-ol can react with thian-4-yl derivatives (e.g., thian-4-yl chloride) under reflux in anhydrous ethanol or tetrahydrofuran (THF) for 12–24 hours. Catalytic bases like potassium carbonate or triethylamine enhance nucleophilicity. Optimization includes:
- Temperature control : Reflux conditions (~80°C) improve reaction rates while minimizing side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may increase yields compared to ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/acetone mixtures) isolates the product .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- Storage : Store in airtight containers at ambient temperatures, away from oxidizing agents .
- Emergency measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound for targeted applications?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Reaction pathway simulations : Transition state analysis identifies energetically favorable routes for functionalization (e.g., halogenation or cross-coupling) .
- Docking studies : Molecular docking with protein targets (e.g., kinases) evaluates binding affinities, aiding in drug design .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
- Comparative solubility testing : Use standardized solvents (e.g., DMSO, NaOH solutions) under controlled pH and temperature. For instance, reports solubility in NaOH, while other sources may differ due to polymorphic forms .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Spectroscopic validation : Compare IR, NMR, and XRD data with literature to confirm structural consistency .
Q. What advanced analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Single-crystal XRD : Resolves molecular packing and confirms stereochemistry (e.g., thian-4-yloxy orientation) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₅N₂OS) with <5 ppm error.
- Dynamic light scattering (DLS) : Assesses colloidal stability in aqueous formulations for biological studies .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during functionalization of the pyrimidine ring?
Answer:
Q. What strategies optimize the scalability of this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
